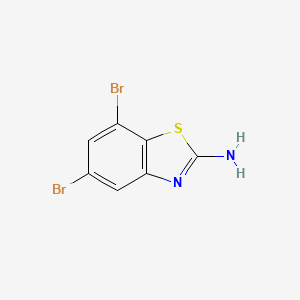

2-Amino-5,7-dibromobenzothiazole

説明

Structure

3D Structure

特性

IUPAC Name |

5,7-dibromo-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2N2S/c8-3-1-4(9)6-5(2-3)11-7(10)12-6/h1-2H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBNMHIGTHJFJAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1N=C(S2)N)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20727984 | |

| Record name | 5,7-Dibromo-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20727984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000289-40-6 | |

| Record name | 5,7-Dibromo-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20727984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Amino 5,7 Dibromobenzothiazole and Its Precursors

Classical and Contemporary Approaches to 2-Aminobenzothiazole (B30445) Core Construction

The synthesis of the 2-aminobenzothiazole core is a foundational step. Methodologies primarily involve the cyclization of aniline-derived precursors, most notably those containing a thiourea (B124793) or thiocyanate (B1210189) moiety.

Cyclization Reactions Utilizing Thio(urea) Derivatives and Halogenating Agents

The formation of the thiazole (B1198619) ring fused to a benzene (B151609) ring is often accomplished through an intramolecular cyclization facilitated by an oxidizing agent, which also serves as a source of electrophilic halogen.

The classical and widely utilized method for synthesizing 2-aminobenzothiazoles is the Hugerschoff reaction, which involves the bromine-mediated oxidative cyclization of arylthioureas. rjpbcs.comresearchgate.net This reaction can be performed by treating an N-arylthiourea with elemental bromine in a suitable solvent like chloroform (B151607) or acetic acid. nih.govnih.gov The mechanism is believed to proceed through electrophilic attack of bromine on the thiocarbonyl sulfur, creating a sulfenyl bromide intermediate which then undergoes intramolecular electrophilic aromatic substitution onto the aniline (B41778) ring, followed by elimination of HBr to form the heterocyclic product. researchgate.net

An alternative and often more direct approach, known as the Kaufmann synthesis, involves the reaction of a substituted aniline with a thiocyanate salt, such as potassium thiocyanate (KSCN), in the presence of bromine and acetic acid. nih.govnih.gov In this one-pot process, thiocyanogen (B1223195) ((SCN)₂) is generated in situ, which first reacts with the aniline. However, this method can sometimes lead to undesired side products, particularly thiocyanation at the para position of the aniline ring if that position is unsubstituted. nih.gov To circumvent the handling of hazardous liquid bromine, crystalline organic ammonium (B1175870) tribromides, like benzyltrimethylammonium (B79724) tribromide, have been employed as safer and more stoichiometric sources of molecular bromine. researchgate.net

| Precursor | Reagents & Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| p-Tolylthiourea | Br₂ in H₂SO₄ | 2-Amino-6-methylbenzothiazole | 95% | google.com |

| 4-Substituted Anilines | KSCN, Br₂, Acetic Acid | 2-Amino-6-substituted benzothiazoles | N/A | rjpbcs.com |

| Phenylthiourea | Benzyltrimethylammonium tribromide, various solvents | 2-Aminobenzothiazole | Good | rjpbcs.com |

| 4-Fluoro-3-chloroaniline | KSCN, Br₂, Glacial Acetic Acid | 2-Amino-6-fluoro-7-chlorobenzothiazole | N/A | rjpbcs.com |

Modern synthetic chemistry has introduced alternative oxidative strategies that often provide milder conditions, higher yields, and avoid the use of harsh reagents like elemental bromine. These methods can be metal-free or employ transition metal catalysts.

A notable metal-free approach involves the use of catalytic iodine in the presence of molecular oxygen as a green and terminal oxidant. nih.govacs.org This system facilitates the aerobic oxidative cyclization of cyclohexanones and thioureas under mild conditions to afford various 2-aminobenzothiazoles. nih.govacs.org The proposed mechanism involves the in situ generation of an enol, which is then dehydrogenated by iodine to create an aromatic ring, followed by cyclization with thiourea. acs.org

Transition metal-catalyzed reactions represent another significant advancement. Ruthenium(III) chloride (RuCl₃) has been shown to effectively catalyze the intramolecular oxidative C-S coupling of N-arylthioureas to yield substituted 2-aminobenzothiazoles in high yields. nih.gov Similarly, palladium acetate (B1210297) (Pd(OAc)₂) can catalyze the intramolecular oxidative cyclization of N-aryl-N',N'-dialkylthioureas. nih.gov Copper-catalyzed methods have also been developed, including the CuI-catalyzed oxidative cyclization of 2-aminobenzothiazole with phenoxyacetophenones, using atmospheric oxygen as the oxidant. nih.gov

| Precursors | Catalyst/Oxidant System | Key Features | Reference |

|---|---|---|---|

| Cyclohexanones and Thioureas | I₂, O₂ | Metal-free, mild conditions, uses oxygen as a green oxidant. | nih.govacs.org |

| N-Arylthioureas | RuCl₃ | Direct intramolecular oxidative coupling; electron-rich substrates show higher reactivity. | nih.gov |

| N-Aryl-N',N'-dialkylthioureas | Pd(OAc)₂ | Forms 2-(dialkylamino)benzothiazoles without intermolecular coupling products. | nih.gov |

| Benzoxazoles and Secondary Amines | FeCl₃, H₂O₂ | Environmentally friendly, uses aqueous H₂O₂ as a green oxidant, proceeds via a radical process. | rsc.org |

Regioselective Bromination of Aminobenzothiazole Substrates

The final step in the synthesis of 2-Amino-5,7-dibromobenzothiazole is the selective introduction of two bromine atoms onto the benzene ring of the 2-aminobenzothiazole core. This is an electrophilic aromatic substitution reaction where the regiochemical outcome is dictated by the directing effects of the existing substituents.

The direct bromination of the 2-aminobenzothiazole parent molecule is the most straightforward route to the target compound. The reaction typically involves treating 2-aminobenzothiazole with an excess of a brominating agent, such as elemental bromine (Br₂) or N-bromosuccinimide (NBS). lookchem.com The use of excess bromine can lead to polybromination of the aromatic ring. researchgate.net

The stability of brominated aminothiazole intermediates can be limited, with decomposition sometimes observed within hours, necessitating careful handling and storage. lookchem.com The reaction conditions, such as solvent and temperature, can be optimized to favor the desired disubstituted product. The formation of this compound specifically arises from the powerful activating and directing effects of the heterocyclic system and the exocyclic amino group.

The regioselectivity of the bromination is governed by the electronic properties of the 2-aminobenzothiazole scaffold. The exocyclic 2-amino group is a strong activating group that directs electrophiles to the ortho and para positions. Within the fused ring system, this electronic influence extends to the benzene portion of the molecule.

The benzene ring is activated towards electrophilic substitution. The positions are numbered starting from the sulfur atom as 1. The nitrogen of the thiazole ring is at position 3. The available positions on the benzene ring for substitution are 4, 5, 6, and 7. The 2-amino group strongly activates the ring, and the heterocyclic system as a whole directs incoming electrophiles. Specifically, positions 5 and 7 are electronically enriched and sterically accessible. Position 7 is ortho to the point of fusion with the electron-donating nitrogen-containing part of the thiazole ring, and position 5 is para to it. This makes them the primary sites for electrophilic attack, leading to the formation of the 5,7-dibromo derivative upon reaction with sufficient brominating agent. Studies on related systems have shown that electrophilic substitution, such as nitration or bromination, preferentially occurs at these positions. researchgate.net

Solid-Phase Organic Synthesis Techniques for Benzothiazole (B30560) Analogs

Solid-phase synthesis has emerged as a powerful tool for the rapid generation of libraries of heterocyclic compounds for drug discovery. nih.gov A traceless solid-supported protocol for the synthesis of 2-aminobenzothiazoles has been developed, which utilizes a resin-bound acyl-isothiocyanate that reacts with a variety of anilines. nih.govnih.gov The subsequent cyclization of the resulting N-acyl, N'-phenyl-thioureas leads to the formation of the 2-aminobenzothiazole scaffold. nih.gov This methodology offers the advantage of easy purification, as the final products are cleaved from the solid support. nih.gov

While a direct solid-phase synthesis of this compound has not been explicitly detailed, the synthesis of brominated analogs has been reported. For instance, the reaction of 3-bromoaniline (B18343) within this solid-phase protocol yields a separable 1:1 mixture of 5- and 7-bromo-2-aminobenzothiazoles. nih.gov This suggests the potential applicability of this method for accessing di-brominated structures, likely through the use of a di-bromoaniline precursor. Further elaboration on the solid support before cleavage is also a possibility, allowing for the introduction of additional diversity. nih.gov

The combination of solid-phase synthesis with other modern techniques, such as microwave-promoted cross-coupling reactions, has also been explored for the derivatization of the benzothiazole core. nih.gov This hybrid approach allows for the efficient construction of a diverse library of substituted 2-aminobenzothiazoles.

Table 1: Examples of Substituted 2-Aminobenzothiazoles Prepared via Solid-Phase Synthesis This table is interactive. You can sort and filter the data.

| Precursor Aniline | Resulting 2-Aminobenzothiazole | Notes |

|---|---|---|

| 3-Bromoaniline | 5-Bromo-2-aminobenzothiazole and 7-Bromo-2-aminobenzothiazole | 1:1 separable mixture |

| 3-Phenylaniline | 5-Phenyl-2-aminobenzothiazole and 7-Phenyl-2-aminobenzothiazole | 95:5 mixture, favoring the 5-substituted isomer |

| Aniline | 2-Aminobenzothiazole | General applicability |

Emerging Synthetic Routes for Dibrominated Heterocycles

The synthesis of halogenated heterocycles, including dibrominated benzothiazoles, is continuously evolving with the development of more efficient and sustainable methods. Traditional methods for the synthesis of 2-aminobenzothiazoles often involve the condensation of 2-aminothiophenols with various reagents. nih.gov However, emerging routes are focusing on metal-catalyzed reactions and novel activation strategies to improve yields, selectivity, and environmental footprint. rsc.orgnih.gov

One of the prominent emerging areas is the use of transition metal-catalyzed C-H activation/annulation reactions. rsc.org These methods allow for the direct formation of the heterocyclic ring by functionalizing otherwise inert C-H bonds, often with high atom economy. While specific examples for the synthesis of this compound using this approach are still nascent, the broader applicability to N-heterocycle synthesis suggests its potential. mdpi.com

Another area of advancement is the development of acceptorless dehydrogenative coupling (ADC) protocols. rsc.org This strategy utilizes alcohols as starting materials and generates N-heterocycles with the release of only water and hydrogen as byproducts, representing a green and sustainable approach. rsc.org The application of these methods to the synthesis of complex, polysubstituted heterocycles is an active area of research.

Radical cascade reactions using isonitriles as radical acceptors have also been identified as a powerful strategy for constructing nitrogen-containing heterocycles. nih.gov This approach allows for the formation of multiple bonds in a single step, leading to complex molecular architectures.

Table 2: Comparison of Traditional and Emerging Synthetic Routes for Dibrominated Heterocycles This table is interactive. You can sort and filter the data.

| Synthetic Strategy | Description | Advantages | Disadvantages |

|---|---|---|---|

| Traditional Methods | |||

| Condensation Reactions | Reaction of o-aminothiophenols with cyanogen (B1215507) halides, thioureas, or isothiocyanates. | Well-established, readily available starting materials. | Often requires harsh reaction conditions, may produce byproducts. |

| Emerging Routes | |||

| Metal-Catalyzed C-H Activation | Direct functionalization of C-H bonds to form the heterocyclic ring. | High atom economy, potential for high selectivity. | May require expensive or toxic metal catalysts. |

| Acceptorless Dehydrogenative Coupling | Synthesis from alcohols with water and hydrogen as the only byproducts. | Environmentally friendly, sustainable. | Can require high temperatures and specific catalysts. |

| Radical Cascade Reactions | Multi-bond forming reactions initiated by a radical species. | Rapid construction of complex molecules. | Can be sensitive to reaction conditions, potential for side reactions. |

Chemical Transformations and Derivatization Strategies of 2 Amino 5,7 Dibromobenzothiazole

Reactivity Profiles of the Amino Group

The exocyclic amino group at the C-2 position of the benzothiazole (B30560) ring is a key site for functionalization. Its nucleophilic character allows it to readily participate in various reactions, including acylations, alkylations, arylations, and condensations to form imine derivatives. These transformations are fundamental in modifying the electronic and steric properties of the molecule, often leading to compounds with significant biological activities.

The N-acylation of 2-aminobenzothiazoles is a straightforward and efficient method for introducing an amide functionality. This reaction typically involves treating the parent amine with an acylating agent such as an acyl chloride or acid anhydride (B1165640). For instance, 2-aminobenzothiazole (B30445) can be readily acylated with chloroacetyl chloride in the presence of a base like triethylamine (B128534) in an inert solvent.

An alternative and more benign approach involves the direct use of carboxylic acids as acetylating agents, avoiding the need for more corrosive and moisture-sensitive reagents like acetic anhydride or acetyl chloride. mit.edubeilstein-journals.org Studies have shown that 2-aminobenzothiazole and its derivatives can be effectively N-acetylated by refluxing with acetic acid, often in the presence of reagents like triethyl orthoformate and sodium azide, to yield the corresponding N-acetamides in good yields. mit.edubeilstein-journals.org These N-acylated products are not only stable derivatives but also serve as important intermediates for further synthetic elaborations and are investigated for their pharmacological properties. libretexts.orgrsc.org

| Acylating Agent | Substrate | Conditions | Product | Yield | Reference |

| Acetic Acid / Triethyl orthoformate / NaN₃ | 2-Aminobenzothiazole | Reflux, 8-10h | N-(benzo[d]thiazol-2-yl)acetamide | 88% | beilstein-journals.org |

| Acetic Acid / Triethyl orthoformate / NaN₃ | 6-Nitro-2-aminobenzothiazole | Reflux, 8-10h | N-(6-nitrobenzo[d]thiazol-2-yl)acetamide | 82% | beilstein-journals.org |

| Chloroacetyl chloride / Triethylamine | 2-Aminobenzothiazole | Benzene (B151609), 0°C to RT, 6h | (1'-chloroacetyl)-2-aminobenzothiazole | - | |

| 3-(Naphthalen-2-yl)propanoyl chloride | 2-Aminobenzothiazole | - | N-Acylated 2-aminobenzothiazole | - | libretexts.org |

The amino group of 2-aminobenzothiazole can be functionalized through N-alkylation and N-arylation, opening pathways to a diverse range of secondary and tertiary amines.

N-Alkylation has been achieved using various alkylating agents. A regioselective N-alkylation has been reported using benzylic alcohols as the alkylating agents. researchgate.netmit.edu Other studies have utilized alkyl halides to introduce substituents. For example, N-(3-phenylpropyl)benzo[d]thiazol-2-amine was synthesized with a 90% yield. rsc.org These reactions significantly expand the chemical space around the 2-aminobenzothiazole core, leading to novel compounds with potential applications in medicinal chemistry. libretexts.orgrsc.org

N-Arylation of the 2-amino group, which involves the formation of a C(sp²)-N bond, has been accomplished using modern catalytic systems. This transformation is distinct from the Buchwald-Hartwig amination of the C-Br bonds on the benzene ring. Both palladium- and copper-catalyzed methods have been developed for the N-arylation of 2-aminobenzothiazoles. mit.eduutmb.edu Palladium-catalyzed reactions often employ aryl bromides as the coupling partner in the presence of a suitable phosphine (B1218219) ligand and base. mit.eduutmb.edu For instance, the coupling of 2-aminobenzothiazole derivatives with aryl bromides has been achieved using a Pd₂(dba)₃ catalyst and a biarylphosphine ligand. utmb.edu Copper-catalyzed systems provide an alternative, using arylboronic acids as the aryl source, and can proceed effectively at room temperature. mit.edu These methods allow for the chemoselective arylation of the amino group even in the presence of other reactive sites, such as the ring nitrogens in related benzimidazoles. mit.edu

| Reaction Type | Reagents | Catalyst/Conditions | Product Type | Reference |

| N-Alkylation | Benzylic Alcohols | - | 2-(N-alkylamino)benzothiazoles | researchgate.netmit.edu |

| N-Alkylation | 3-Phenylpropyl bromide | - | N-(3-Phenylpropyl)benzo[d]thiazol-2-amine | rsc.org |

| N-Arylation | Aryl Bromides | Pd₂(dba)₃ / Biarylphosphine ligand / K₂CO₃, 1,4-Dioxane | N-Aryl-2-aminobenzothiazoles | utmb.edu |

| N-Arylation | Arylboronic Acids | Cu(OAc)₂ / 1,10-Phenanthroline / Air, Acetonitrile, RT | N-Aryl-2-aminobenzothiazoles | mit.edu |

The condensation reaction between the primary amino group of 2-aminobenzothiazoles and the carbonyl group of aldehydes or ketones is a classic and reliable method for synthesizing Schiff bases (or imines). wikipedia.orgresearchgate.net This reaction is typically carried out by refluxing the reactants in a suitable solvent, such as ethanol, sometimes with a catalytic amount of acid. mit.edu

A variety of substituted benzaldehydes have been reacted with bromo-substituted 2-aminobenzothiazoles to produce a library of Schiff base derivatives. researchgate.net For example, 6-bromo-4-fluoro-2-aminobenzothiazole has been used as a precursor for such reactions. researchgate.net The resulting imine bond (-C=N-) is a versatile functional group that can be further modified, and the Schiff bases themselves often exhibit a range of biological activities. wikipedia.org The reaction is general and high-yielding, making it a cornerstone in the derivatization of the 2-aminobenzothiazole scaffold.

| 2-Aminobenzothiazole Derivative | Aldehyde/Ketone | Conditions | Product | Reference |

| 2-Aminobenzothiazole | Various aromatic aldehydes | Mo-Al₂O₃ composite, Methanol, RT | N-(Arylmethylene)benzo[d]thiazol-2-amines | wikipedia.org |

| Substituted 2-aminobenzothiazole | Various substituted benzaldehydes | Ethanol, Reflux, 12h | Substituted (E)-N-(benzylidene)benzo[d]thiazol-2-amines | mit.edu |

| 6-Bromo-4-fluoro-2-aminobenzothiazole | Aromatic benzaldehydes | Basal medium | Schiff bases of 6-bromo-4-fluoro-2-aminobenzothiazole | researchgate.net |

| 2-Aminobenzothiazole | Various aromatic aldehydes | Ethanol, Reflux | [1'(N-arylidene)-hydrazinoacetyl]-2-aminobenzothiazoles |

Exploitation of Bromine Substituents in Cross-Coupling Methodologies

The two bromine atoms at positions 5 and 7 of the benzothiazole ring are ideal handles for modification via transition-metal-catalyzed cross-coupling reactions. These modern synthetic methods allow for the formation of new carbon-carbon and carbon-nitrogen bonds, providing powerful tools for constructing complex molecular architectures that would be difficult to access through classical methods.

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide. Research on the closely related 2-amino-6-bromobenzothiazole (B93375) has demonstrated the feasibility and efficiency of this reaction on the brominated benzothiazole core.

In these studies, 2-amino-6-bromobenzothiazole was successfully coupled with a variety of aryl boronic acids and esters using a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base like potassium phosphate (B84403) (K₃PO₄) in a toluene/water solvent system. The reactions proceed in moderate to excellent yields, showcasing the robustness of this methodology. It is anticipated that 2-Amino-5,7-dibromobenzothiazole would undergo sequential or double Suzuki-Miyaura coupling under similar conditions, allowing for the introduction of one or two new aryl or heteroaryl substituents at the C-5 and C-7 positions. This capability enables the synthesis of highly functionalized biaryl and heteroaryl-aryl structures.

| Aryl Boronic Acid/Ester | Catalyst | Base | Conditions | Product | Yield | Reference |

| Tolyl boronic acid | 5 mol% Pd(PPh₃)₄ | K₃PO₄ | Toluene/Water (4:1), 95°C, 31h | 2-Amino-6-(p-tolyl)benzothiazole | 65% | |

| 4-Methoxyphenyl boronic acid | 5 mol% Pd(PPh₃)₄ | K₃PO₄ | Toluene/Water (4:1), 95°C, 31h | 2-Amino-6-(4-methoxyphenyl)benzothiazole | 75% | |

| 4-Fluorophenyl boronic acid | 5 mol% Pd(PPh₃)₄ | K₃PO₄ | Toluene/Water (4:1), 95°C, 31h | 2-Amino-6-(4-fluorophenyl)benzothiazole | 72% | |

| Phenyl boronic acid | 5 mol% Pd(PPh₃)₄ | K₃PO₄ | Toluene/Water (4:1), 95°C, 31h | 2-Amino-6-phenylbenzothiazole | 70% |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. researchgate.netresearchgate.net This reaction represents a powerful strategy for introducing amino substituents onto the benzene ring of this compound at the C-5 and C-7 positions.

While specific examples utilizing this compound are not prevalent in the reviewed literature, the methodology has been extensively applied to a wide range of bromo-substituted aromatic and heteroaromatic compounds. libretexts.org The reaction is typically mediated by a palladium catalyst, such as Pd(OAc)₂, in combination with a bulky, electron-rich phosphine ligand like X-Phos, and a strong base, commonly a tert-butoxide such as NaOt-Bu or KOt-Bu. libretexts.org These conditions have proven effective for the amination of challenging substrates, including bromo-pyridines and other heterocycles. It is therefore highly probable that this compound would serve as a suitable substrate for Buchwald-Hartwig amination, allowing for the selective introduction of primary or secondary amines at the bromine-bearing positions, thus affording novel diaminobenzothiazole derivatives.

| Aryl Halide Substrate | Amine | Catalyst / Ligand | Base | Conditions | Product Type | Reference |

| 2-Bromo-13α-estrone derivative | Aniline (B41778) | Pd(OAc)₂ / X-Phos | KOt-Bu | Toluene, MW, 130°C | C(sp²)-N coupled product | libretexts.org |

| 2-Bromopyridines | Volatile primary/secondary amines | Pd(OAc)₂ / dppp | NaOt-Bu | Toluene, 80°C | 2-Aminopyridine derivatives | |

| Aryl Halides (General) | Primary/Secondary Amines | Pd(0) source / Phosphine ligand | Strong base (e.g., NaOt-Bu) | Anhydrous solvent (e.g., Toluene, Dioxane) | Aryl Amines | researchgate.netresearchgate.net |

| C5-Bromo-imidazo[2,1-b] mit.eduutmb.eduthiadiazole | Various Anilines | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 1,4-Dioxane, 110°C | C5-Arylamino-imidazo[2,1-b] mit.eduutmb.eduthiadiazole |

Sonogashira Coupling and Related Alkyne Functionalizations

The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org For this compound, the two bromine atoms at the C5 and C7 positions serve as excellent handles for this transformation, enabling the introduction of one or two alkyne moieties. This reaction is typically carried out using a palladium(0) catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orglibretexts.org

The double Sonogashira coupling reaction on dihalogenated aromatic compounds is a well-established method for creating more complex molecular architectures. nih.gov In the case of this compound, reaction with a terminal alkyne under appropriate conditions can yield the corresponding 5,7-dialkynyl-2-aminobenzothiazole derivative. These resulting dialkyne compounds are versatile intermediates, for example, in the synthesis of novel antimicrobials via click chemistry with various aryl azides.

The reaction conditions can be tuned to favor either mono- or di-substitution. The reactivity of aryl halides in Sonogashira coupling generally follows the trend I > Br > Cl, making the dibromo substrate highly suitable for this transformation. libretexts.org

Table 1: Representative Conditions for Sonogashira Coupling of Aryl Bromides

| Catalyst System | Base | Solvent | Temperature (°C) |

|---|---|---|---|

| Pd(PPh₃)₂Cl₂ / CuI | Et₃N / THF | THF | Room Temp - 65 |

| Pd(OAc)₂ / PPh₃ / CuI | i-Pr₂NH | DMF | 80 |

This table presents generalized conditions. Specific substrate-catalyst combinations may require optimization.

Palladium-Catalyzed Carbonylation and Other C-C Bond Formations

Beyond alkynylation, the bromine atoms of this compound are amenable to other palladium-catalyzed C-C bond-forming reactions, such as carbonylation and Suzuki coupling.

Palladium-Catalyzed Carbonylation involves the reaction of an aryl halide with carbon monoxide and a nucleophile, catalyzed by a palladium complex. This method provides a direct route to carboxylic acid derivatives like amides and esters. nih.govresearchgate.net For this compound, this reaction could be used to introduce carboxyl functionalities at the C5 and/or C7 positions. General systems often utilize ligands like Xantphos with Pd(OAc)₂ and can proceed at atmospheric pressure of CO, making the procedure more accessible. nih.govresearchgate.net

The Suzuki Coupling Reaction is another cornerstone of palladium catalysis, forming a C-C bond between an aryl halide and an organoboron compound (like a boronic acid or ester). nih.gov This reaction is known for its mild conditions and tolerance of a wide range of functional groups. While direct examples for the 5,7-dibromo derivative are not prevalent, studies on the closely related 2-amino-6-bromobenzothiazole demonstrate the feasibility and efficiency of this method. nih.govresearchgate.net The reaction smoothly couples various aryl boronic acids with the brominated benzothiazole core, yielding 2-amino-6-arylbenzothiazoles in moderate to excellent yields. nih.gov This suggests that this compound could similarly be di-arylated to produce novel complex structures. researchgate.netresearchgate.net

Table 2: Example of Suzuki Coupling with a Brominated 2-Aminobenzothiazole

| Substrate | Coupling Partner | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 2-Amino-6-bromobenzothiazole | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 82 |

Data sourced from studies on 2-amino-6-bromobenzothiazole, a structural analog. researchgate.net

Other C-C bond formations like the Heck reaction , which couples aryl halides with alkenes, could also be envisioned, potentially leading to the synthesis of vinyl-substituted benzothiazoles. nih.govnih.gov

Nucleophilic Aromatic Substitution (SNAr) at Brominated Positions

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org A crucial requirement for the classical SNAr mechanism is the presence of strong electron-withdrawing groups (like -NO₂ or -CN) positioned ortho or para to the leaving group. uomustansiriyah.edu.iqpressbooks.publibretexts.org These groups are necessary to stabilize the negatively charged intermediate (a Meisenheimer complex) that is formed during the reaction. libretexts.org

The this compound substrate does not meet this requirement. The 2-amino group is an electron-donating group, which increases the electron density of the aromatic ring, making it less susceptible to attack by nucleophiles. acs.org Consequently, the bromine atoms at the C5 and C7 positions are generally considered unreactive towards traditional SNAr reactions under standard conditions.

However, modern synthetic methods have emerged to effect SNAr-type reactions on electron-rich aryl halides. One such strategy involves photoredox catalysis. acs.orgnih.gov In this approach, a photocatalyst can oxidize the electron-rich arene to a radical cation. This intermediate is significantly more electrophilic and can be attacked by a nucleophile, leading to substitution. While specific examples utilizing this compound have not been extensively reported, this methodology presents a potential pathway for achieving nucleophilic substitution at the C5 and C7 positions, which would be challenging via classical methods.

Electrophilic Aromatic Substitution on the Benzothiazole Ring System

In contrast to its inertness towards nucleophilic attack, the benzothiazole ring, particularly when substituted with an activating amino group, is susceptible to electrophilic aromatic substitution (EAS). nih.govrsc.org In this compound, the benzene portion of the ring system has only one available position for substitution: C4.

The outcome of an EAS reaction is dictated by the directing effects of the existing substituents. The C2-amino group is a powerful activating group and is ortho-, para-directing. The bromine atoms at C5 and C7 are deactivating groups but are also ortho-, para-directing. The C4 position is ortho to the C5-bromo substituent and meta to the C7-bromo substituent. It is also adjacent to the thiazole (B1198619) ring's nitrogen atom. These competing electronic effects make the prediction of reactivity at the C4 position complex.

Despite the deactivating nature of the two bromine atoms, the strong activation provided by the amino group often enables electrophilic substitution. For instance, the nitration of benzothiazole derivatives is a known transformation. nih.gov Halogen-mediated synthesis of benzothiazoles can also involve an intramolecular electrophilic aromatic substitution step on a substituted benzene ring. nih.gov Functionalization at the C4 position would provide access to a new range of tri-substituted benzothiazole derivatives with unique properties.

Ring Modification and Rearrangement Reactions

The benzothiazole core can participate in reactions that modify or rearrange the heterocyclic ring system, leading to novel structural scaffolds.

One such transformation is the oxidative ring-opening of the thiazole ring. For example, treatment of benzothiazole derivatives with oxidizing agents like magnesium monoperoxyphthalate can lead to the cleavage of the thiazole ring to form an acylamidobenzene sulfonate ester intermediate. researchgate.net

Annulation reactions, where a new ring is fused onto the existing scaffold, are also common. The 2-amino group is particularly useful in this regard, as it can react with bifunctional electrophiles to construct new heterocyclic systems. nih.gov For example, the reaction of 2-aminobenzothiazole with α-halo ketones can lead to the formation of imidazo[2,1-b] nih.govacs.orgbenzothiazole derivatives. nih.govresearchgate.net

Rearrangements, such as the Smiles rearrangement , have also been observed in related heterocyclic systems and could potentially be applied to benzothiazole derivatives. This reaction typically involves the intramolecular nucleophilic aromatic substitution of an activated aryl ether, thioether, or amine. acs.org While direct applications to this compound are not common, these examples highlight the potential for complex structural transformations beyond simple substitution reactions on the benzene ring.

Spectroscopic and Advanced Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to determine the structure of organic molecules. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework of a molecule.

For 2-Amino-5,7-dibromobenzothiazole, ¹H NMR spectroscopy would be utilized to identify the number and electronic environment of the aromatic and amine protons. The chemical shifts (δ) would indicate the degree of shielding, while the coupling patterns would reveal the connectivity between adjacent protons. Due to the dibrominated benzene (B151609) ring, specific splitting patterns would be expected for the remaining aromatic protons.

¹³C NMR spectroscopy would complement the ¹H NMR data by providing information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the benzothiazole (B30560) core and the benzene ring would be influenced by the presence of the bromine atoms and the amino group.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable in establishing the precise connectivity between protons and carbons, confirming the substitution pattern on the benzothiazole ring system.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to the N-H stretching vibrations of the primary amine group, typically in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching and C=C and C=N ring stretching vibrations would also be present, providing further confirmation of the benzothiazole core structure. The C-Br stretching vibrations would be expected to appear in the lower frequency region of the spectrum.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound. The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. The characteristic isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) would result in a distinctive M, M+2, and M+4 pattern for the molecular ion peak, confirming the presence of two bromine atoms.

High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of the elemental formula with high accuracy and confidence, further confirming the identity of the compound.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Chiral Derivatives (if applicable)

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are chiroptical spectroscopic techniques used to determine the absolute configuration of chiral molecules. Since this compound itself is not chiral, these techniques would not be applicable. However, if chiral derivatives of this compound were to be synthesized, VCD and ECD would be essential tools for the stereochemical characterization of the resulting enantiomers.

Theoretical and Computational Chemistry Studies of 2 Amino 5,7 Dibromobenzothiazole

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the electronic properties and reactivity of molecules. For 2-Amino-5,7-dibromobenzothiazole, these methods provide insights into how the interplay of the electron-donating amino group and the electron-withdrawing bromine atoms on the benzothiazole (B30560) ring influences its chemical behavior.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. DFT studies, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be used to optimize the molecular geometry of this compound and calculate various electronic properties.

The optimized geometry would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles. For instance, the C-S and C=N bonds within the thiazole (B1198619) ring, and the C-Br and C-N bonds of the substituents would be of particular interest. The planarity of the benzothiazole ring system and the orientation of the amino group relative to the ring are also important structural features that can be determined.

Table 1: Predicted Optimized Geometrical Parameters of this compound (Illustrative) (Note: The following data is illustrative and represents typical values that might be obtained from DFT calculations, as specific published data for this compound is not available.)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C-S | 1.75 | S-C-N | 115 |

| C=N | 1.32 | C-N-C | 109 |

| C-C (aromatic) | 1.39 - 1.42 | C-C-Br | 119 |

| C-Br | 1.88 | H-N-H | 118 |

Furthermore, DFT calculations can provide values for electronic properties such as dipole moment and polarizability, which are crucial for understanding the molecule's interaction with its environment. The distribution of Mulliken atomic charges can also be calculated, indicating the partial charges on each atom and highlighting the effects of the electron-donating amino group and the electronegative bromine and nitrogen atoms.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for identifying the electrophilic and nucleophilic sites of a molecule. The MEP map displays the electrostatic potential on the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative potential (nucleophilic, electron-rich), blue indicates regions of positive potential (electrophilic, electron-poor), and green represents neutral potential.

For this compound, the MEP map is expected to show a region of high negative potential around the nitrogen atom of the amino group and the thiazole ring, making these sites susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amino group would exhibit positive potential. The bromine atoms, despite their electronegativity, would likely show a region of slightly positive potential on their outermost surface (the σ-hole), which could be involved in halogen bonding. Understanding these sites is crucial for predicting non-covalent interactions and chemical reactivity.

Frontier Molecular Orbital (FMO) analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and kinetic stability.

In this compound, the HOMO is likely to be distributed over the electron-rich amino group and the benzothiazole ring, while the LUMO may be located over the thiazole moiety and the bromine-substituted benzene (B151609) ring. A smaller HOMO-LUMO gap suggests higher reactivity. The presence of the amino group would raise the HOMO energy, while the bromine atoms would lower the LUMO energy, likely resulting in a moderate energy gap. This analysis is crucial for predicting the molecule's behavior in chemical reactions and its potential as an electronic material.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative) (Note: The following data is illustrative and represents typical values that might be obtained from FMO analysis, as specific published data for this compound is not available.)

| Parameter | Energy (eV) |

|---|---|

| HOMO | -5.8 |

| LUMO | -1.2 |

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of this compound would primarily focus on the rotation around the C-N bond of the amino group. While the benzothiazole ring system is rigid and planar, the amino group can adopt different orientations. Computational studies can determine the rotational energy barrier and identify the most stable conformation, which is likely to be planar or near-planar to maximize electronic conjugation.

Molecular Dynamics (MD) simulations can provide insights into the dynamic behavior of the molecule over time in different environments (e.g., in a solvent or interacting with a biological macromolecule). MD simulations would reveal the flexibility of the molecule, the stability of its conformations, and how it interacts with surrounding molecules through hydrogen bonds and other non-covalent interactions. This is particularly relevant for understanding how the molecule might fit into a biological receptor site.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, IR vibrational frequencies)

Computational methods can predict spectroscopic properties with a reasonable degree of accuracy, aiding in the characterization of new compounds.

Nuclear Magnetic Resonance (NMR) Chemical Shifts: Theoretical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method within DFT, can predict the ¹H and ¹³C NMR chemical shifts. For this compound, the predicted shifts would be influenced by the electronic environment of each nucleus. The protons of the amino group would likely appear as a broad singlet, while the remaining aromatic proton would have a specific chemical shift determined by the adjacent bromine atoms. The carbon atoms bonded to bromine and nitrogen would show characteristic shifts in the ¹³C NMR spectrum.

Infrared (IR) Vibrational Frequencies: The vibrational frequencies in the IR spectrum can also be calculated using DFT. These calculations can help in assigning the observed experimental bands to specific vibrational modes, such as the N-H stretching of the amino group, C-H stretching of the aromatic ring, and the various stretching and bending modes of the benzothiazole core. For example, the symmetric and asymmetric N-H stretching vibrations are expected in the range of 3300-3500 cm⁻¹.

Table 3: Predicted Major IR Vibrational Frequencies for this compound (Illustrative) (Note: The following data is illustrative and represents typical values that might be obtained from IR frequency calculations, as specific published data for this compound is not available.)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| N-H Asymmetric Stretch | 3450 |

| N-H Symmetric Stretch | 3350 |

| C-H Aromatic Stretch | 3080 |

| C=N Stretch | 1620 |

| N-H Scissoring | 1590 |

QSAR Modeling and Pharmacophore Generation (for scaffold potential)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used in drug discovery to relate the chemical structure of compounds to their biological activity. While specific biological activity data for this compound is not available, its scaffold can be used in QSAR studies of related active compounds to understand the structural requirements for a particular biological effect.

Pharmacophore generation involves identifying the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) that are necessary for biological activity. For the 2-aminobenzothiazole (B30445) scaffold, key pharmacophoric features would include the hydrogen-bond donating amino group, the aromatic ring system, and potentially the halogen atoms which can act as hydrophobic features or engage in halogen bonding. A pharmacophore model based on this scaffold could be used to screen virtual libraries for new molecules with similar potential biological activity.

Role of 2 Amino 5,7 Dibromobenzothiazole As a Molecular Scaffold

Design Principles for Novel Benzothiazole-Based Chemical Entities

The design of new chemical entities based on the 2-aminobenzothiazole (B30445) scaffold is guided by several key principles aimed at optimizing interactions with specific biological targets. At its core, the 2-aminobenzothiazole structure offers a unique combination of features: the bicyclic ring system provides a rigid framework capable of engaging in π-π stacking and hydrophobic interactions, while the exocyclic 2-amino group and the heterocyclic nitrogen and sulfur atoms act as key hydrogen bond donors and acceptors. nih.gov

Molecular docking studies have revealed that the 2-aminobenzothiazole core can establish a critical hydrogen bond donor-acceptor-donor motif, which is crucial for binding to key residues within the active sites of enzymes like histidine kinases. nih.gov The amino group is an active and highly useful functionality that can be readily tethered to various structural fragments or used to form fused heterocyclic systems, allowing for extensive chemical modification to improve potency and selectivity. nih.gov

The introduction of two bromine atoms at the 5- and 7-positions of the benzothiazole (B30560) ring, as in 2-Amino-5,7-dibromobenzothiazole, introduces specific properties that are highly relevant in rational drug design:

Halogen Bonding: The bromine atoms can act as halogen bond donors, forming non-covalent interactions with electron-rich atoms like oxygen or nitrogen in a protein's binding site. This type of interaction, known as a halogen bond, has gained significant attention in drug discovery for its ability to enhance binding affinity and specificity. frontiersin.orgresearchgate.net The positive electrostatic potential on the surface of the halogen atom, known as the σ-hole, is key to this interaction. frontiersin.org

Lipophilicity and Pharmacokinetics: Halogenation generally increases the lipophilicity of a molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile. The strategic placement of bromine atoms can be used to modulate these properties, for instance, to improve membrane permeability.

Metabolic Stability: The presence of halogens can block sites of metabolic oxidation, thereby increasing the metabolic stability and half-life of a drug candidate.

Scaffold Geometry: The bulky bromine atoms can help to orient the molecule within a binding pocket, enforcing a specific conformation that may be optimal for interaction with the target.

While some studies have noted that certain di-halogenated analogues of 2-aminobenzothiazole exhibited poor activity against specific targets, this highlights the importance of the substitution pattern, as the position and nature of the halogen can dramatically influence biological outcomes. nih.gov Therefore, the 5,7-dibromo substitution pattern on the 2-aminobenzothiazole scaffold provides a unique starting point for designing molecules that can leverage halogen bonding and other physicochemical properties to achieve high potency and selectivity.

Scaffold Diversity and Structural Analogs

The 2-aminobenzothiazole scaffold allows for extensive structural diversification, enabling the generation of a wide array of analogs for biological testing. nih.gov Modifications can be introduced at several key positions:

The 2-Amino Group: This is the most common site for modification. The primary amine can be acylated, alkylated, or incorporated into larger heterocyclic systems to explore the chemical space around the core scaffold. nih.govacs.org For example, new series of 2-aminobenzothiazole derivatives have been synthesized by reacting the amino group with various acyl chlorides or by forming hydrazones. nih.govnih.gov

The Benzene (B151609) Ring (Positions 4, 5, 6, and 7): The benzene portion of the scaffold can be substituted with a variety of functional groups to modulate the electronic properties, solubility, and binding interactions of the molecule. nih.gov Structure-activity relationship (SAR) studies have shown that substitutions at the 6-position, in particular, can lead to potent inhibitors. nih.gov

Scaffold Hopping: In some cases, the entire benzothiazole scaffold can be used as a "bioisostere" for other ring systems in a strategy known as scaffold hopping. This approach aims to identify novel core structures with improved properties while retaining the key binding interactions of the original lead compound. nih.gov

For this compound, the bromine atoms themselves serve as points for diversification. Through modern synthetic methods like palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig reactions), one or both bromine atoms could be replaced with various aryl, heteroaryl, or alkyl groups. This would allow for the creation of a diverse set of analogs with tailored properties, starting from a single, well-defined intermediate. While specific examples of such reactions on the 5,7-dibromo scaffold are not detailed in the available literature, the general applicability of these methods to aryl halides is well-established in organic synthesis.

The table below showcases the diversity of biological activities achieved through modifications of the general 2-aminobenzothiazole scaffold, illustrating its versatility.

| Derivative Class | Substitution Pattern | Reported Biological Activity |

| Riluzole Analogues | Modifications at the 6-position | Inhibition of Pseudomonas aeruginosa virulence |

| Benzothiazole-Hydrazones | Varied substituents on the hydrazone moiety | Monoamine Oxidase B (MAO-B) inhibition |

| 2-Anilinopyridyl Derivatives | Anilinopyridyl group at the 2-amino position | Anticancer (antiproliferative) |

| Di-halogenated Analogues | Halogens at various positions | Varied (some with poor activity) |

| Benzothiazole-4-formylpyrazoles | Pyrazole ring derived from 2-hydrazinylbenzothiazole | Not specified |

This table summarizes findings from multiple research studies to illustrate the chemical diversity and broad biological potential of the 2-aminobenzothiazole scaffold. nih.govnih.govnih.gov

Development of Focused Compound Libraries for Biological Screening

The amenability of the 2-aminobenzothiazole scaffold to chemical modification makes it an ideal candidate for the construction of focused compound libraries for high-throughput biological screening. nih.govacs.org The goal of creating such a library is to systematically explore the structure-activity relationships around the core scaffold to identify potent and selective modulators of a specific biological target.

The development of these libraries often follows a systematic approach:

Combinatorial Synthesis: By combining a set of diverse building blocks with the core scaffold, large numbers of compounds can be generated efficiently. For the 2-aminobenzothiazole scaffold, a library could be created by reacting a series of substituted 2-aminobenzothiazoles with a collection of different carboxylic acids or sulfonyl chlorides. acs.org

Fragment-Based Drug Discovery (FBDD): In this approach, small molecular fragments that bind to a target are identified and then grown or linked together to create a more potent lead compound. The this compound scaffold is particularly well-suited for inclusion in Halogen-Enriched Fragment Libraries (HEFLibs) . frontiersin.orgresearchgate.net These specialized libraries are designed to probe for favorable halogen-bonding interactions between a ligand and a protein, a feature that might be missed in conventional screening libraries. frontiersin.org The dibromo substitution provides a strong halogen bonding motif to explore these interactions. researchgate.net

Structure-Based Design: Once an initial hit is identified, computational methods like molecular docking can be used to predict how analogs will bind to the target. nih.gov This information guides the synthesis of second-generation libraries with a higher probability of success. For instance, docking studies on 2-aminobenzothiazole inhibitors have shown key interactions with conserved aspartate and tyrosine residues in the binding pockets of certain kinases. nih.gov

A focused library based on the this compound scaffold would be invaluable for targets where halogen bonding is known or suspected to play a key role. By systematically modifying the 2-amino position while retaining the 5,7-dibromo pattern, researchers can specifically investigate the contribution of the halogen bonds to binding affinity and selectivity, leading to the rational design of highly optimized drug candidates.

Future Directions and Perspectives in 2 Amino 5,7 Dibromobenzothiazole Research

Advancements in Asymmetric Synthesis and Chiral Resolution

The synthesis of enantiomerically pure compounds is a cornerstone of modern drug discovery, as different enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. While there is no specific mention of chiral derivatives of 2-Amino-5,7-dibromobenzothiazole in the reviewed literature, the development of asymmetric syntheses and chiral resolution methods for this scaffold represents a significant future opportunity.

Should chiral derivatives of this compound be pursued, for instance by introducing a chiral center via substitution at the amino group or by creating a chiral axis, several established methods for obtaining single enantiomers could be explored. These include:

Asymmetric Synthesis: This involves the use of chiral catalysts or auxiliaries to stereoselectively create the desired enantiomer. For related heterocyclic compounds, methods like the Evans aldol (B89426) reaction, which uses chiral auxiliaries to introduce asymmetry, have proven effective. tcichemicals.com

Chiral Resolution: This technique separates a racemic mixture into its constituent enantiomers. Common methods include:

Crystallization of Diastereomeric Salts: This involves reacting the racemic mixture with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization. wikipedia.org This is a widely used and scalable method. pharmtech.com

Chiral Chromatography: High-performance liquid chromatography (HPLC) or gas chromatography (GC) with a chiral stationary phase can be used to separate enantiomers. Capillary zone electrophoresis has also been successfully employed for the chiral separation of benzothiazole (B30560) derivatives of amino acids. researchgate.net

Enzymatic Resolution: Enzymes can be used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer.

The development of efficient and scalable methods for the asymmetric synthesis or chiral resolution of this compound derivatives would be a critical step towards exploring their potential as chiral drugs or probes.

Integration with Flow Chemistry and Automated Synthesis

The principles of green chemistry and the need for more efficient and reproducible synthetic processes are driving the adoption of flow chemistry and automated synthesis platforms in both academia and industry. mdpi.com These technologies offer several advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and easier scalability.

The synthesis of heterocyclic compounds, including benzothiazoles, is well-suited for flow chemistry. nih.gov A continuous flow process for the synthesis of this compound could be envisaged, potentially involving the reaction of a suitably substituted aniline (B41778) with a thiocyanating agent in a flow reactor. The precise control over reaction parameters such as temperature, pressure, and residence time afforded by flow reactors could lead to higher yields and purity of the final product.

Furthermore, the integration of automated synthesis platforms would enable the rapid generation of a library of this compound derivatives. By systematically varying the substituents on the benzothiazole core or the amino group, a diverse set of compounds could be synthesized and screened for biological activity or material properties in a high-throughput manner. This approach would significantly accelerate the discovery of new lead compounds.

Application in Materials Science and Optoelectronics

Benzothiazole and its derivatives have garnered significant interest in the field of materials science due to their unique electronic and photophysical properties. They are key components in a variety of functional materials, including:

Organic Light-Emitting Diodes (OLEDs): Benzothiazole derivatives are used as fluorescent emitters and electron-transporting materials in OLEDs. researchgate.net

Organic Semiconductors: The benzothiazole core can be incorporated into larger conjugated systems to create organic semiconductors for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). mdpi.com

Fluorescent Dyes and Sensors: The inherent fluorescence of many benzothiazole derivatives makes them useful as fluorescent probes for the detection of metal ions, anions, and biologically relevant molecules.

While the specific properties of this compound in this context have not been reported, its structure suggests potential for such applications. The presence of the heavy bromine atoms could lead to interesting photophysical phenomena, such as enhanced intersystem crossing and phosphorescence, which are desirable for certain optoelectronic applications. Future research could focus on the synthesis of derivatives of this compound with extended π-conjugation to tune their absorption and emission properties. The investigation of the solid-state packing and charge transport properties of these new materials could unveil their potential for use in advanced electronic devices. researchgate.net

Advanced Ligand Design for Specific Molecular Targets

The benzothiazole scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. mdpi.com Benzothiazole-containing compounds have been developed as inhibitors of various enzymes, such as kinases and DNA gyrase, and as antagonists for G-protein coupled receptors. nih.govmdpi.comnih.gov

This compound represents a valuable starting point for the design of new ligands for specific molecular targets. The amino group provides a convenient handle for further functionalization, allowing for the introduction of various pharmacophoric groups to modulate potency and selectivity. The two bromine atoms on the benzene (B151609) ring can also play a crucial role in ligand-target interactions. They can participate in halogen bonding, a non-covalent interaction that is increasingly being recognized as important for molecular recognition and can contribute to enhanced binding affinity and selectivity.

Future research in this area would involve:

Structure-Based Drug Design: Using the three-dimensional structure of a target protein, derivatives of this compound can be designed to fit optimally into the binding site.

Combinatorial Chemistry: The synthesis and screening of a library of derivatives to identify potent and selective ligands for a particular target.

Fragment-Based Drug Discovery: Using this compound as a molecular fragment and identifying its binding to a target protein, followed by growing the fragment to improve affinity.

In-depth Mechanistic Studies through Omics Technologies

Should derivatives of this compound demonstrate significant biological activity, understanding their mechanism of action at a molecular level will be crucial for their further development as therapeutic agents. While traditional biochemical assays can identify the direct molecular target of a compound, a more comprehensive understanding can be gained through the application of "omics" technologies. These include:

Genomics: To identify genetic factors that influence sensitivity or resistance to the compound.

Transcriptomics (e.g., RNA-seq): To study the changes in gene expression in response to treatment with the compound, providing insights into the cellular pathways that are affected.

Proteomics: To analyze changes in the cellular proteome upon treatment, identifying protein targets and downstream signaling events.

Metabolomics: To investigate the effects of the compound on cellular metabolism.

By integrating data from these different omics platforms, a holistic picture of the cellular response to a bioactive derivative of this compound can be constructed. This systems-level understanding of the mechanism of action can help in identifying biomarkers for patient stratification, predicting potential side effects, and discovering new therapeutic applications. While computational studies have been used to predict the antibacterial potential of benzothiazole derivatives, omics technologies would provide experimental validation and a much broader mechanistic view. mdpi.com

Q & A

Q. What are the recommended synthetic routes for 2-Amino-5,7-dibromobenzothiazole, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Synthesis typically involves bromination of a benzothiazole precursor. A common approach is refluxing 2-aminobenzothiazole with bromine sources (e.g., NBS or Br₂) in a polar solvent like DMSO or acetic acid under controlled temperatures (80–120°C) . For example, bromination at the 5- and 7-positions can be achieved by adjusting stoichiometry and reaction time. Post-reaction, purification via crystallization using ethanol-water mixtures (1:2 ratio) yields the product with ~65% efficiency. Optimization variables include solvent choice (DMSO enhances solubility but may require longer reflux times) and catalyst use (e.g., K₂CO₃ for deprotonation) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns. The amino proton appears as a singlet near δ 6.8–7.2 ppm, while bromine-induced deshielding shifts aromatic protons downfield (δ 7.5–8.5 ppm) .

- IR Spectroscopy : Key peaks include N-H stretching (~3400 cm⁻¹) and C-S/C-N vibrations (1150–1250 cm⁻¹) .

- HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases (70:30) resolve impurities, ensuring >97% purity .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .

- Spill Management : Collect solids with a HEPA-filter vacuum. Decontaminate surfaces with 10% sodium bicarbonate solution to neutralize acidic byproducts .

- Storage : Store in amber glass vials at 4°C under inert gas (N₂/Ar) to prevent degradation. Avoid contact with strong oxidizers (e.g., HNO₃) .

Advanced Research Questions

Q. How do substituent positions (5- vs. 7-bromo) influence the biological activity of 2-aminobenzothiazole derivatives?

- Methodological Answer : Substituent positioning alters electron density and steric effects, impacting binding to biological targets. For example:

- Antiparasitic Activity : 5,7-Dibromo substitution enhances hydrophobic interactions with Giardia intestinalis cysteine proteases, reducing IC₅₀ by 4–7× compared to monosubstituted analogs .

- Antifungal Activity : 7-Bromo groups improve membrane permeability in Candida spp., but excessive steric bulk (e.g., 5,7-dibromo) may reduce efficacy. Computational docking (AutoDock Vina) can predict binding affinities .

Q. What computational strategies are effective for predicting the reactivity and stability of this compound derivatives?

- Methodological Answer :

- DFT Calculations : Gaussian 09 with B3LYP/6-311+G(d,p) basis sets optimize geometries and calculate HOMO-LUMO gaps. Bromine atoms lower LUMO energy (-1.8 eV), increasing electrophilicity .

- Molecular Dynamics (MD) : GROMACS simulations in explicit solvent (water/ethanol) model aggregation tendencies, critical for solubility studies .

Q. How can contradictory data on the antimicrobial efficacy of this compound be resolved?

- Methodological Answer : Discrepancies often arise from assay conditions:

- Strain Variability : Test against standardized microbial strains (e.g., ATCC 90028 for Candida albicans) .

- Solvent Effects : Use DMSO concentrations <1% to avoid cytotoxicity artifacts .

- Dose-Response Curves : Perform MIC assays in triplicate with positive controls (e.g., fluconazole) to validate reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。